
Calcium propionate, meets analytical specification of E282
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium propionate, also known as calcium propanoate, is a calcium salt of propionic acid. It is commonly used as a food preservative, particularly in baked goods, to inhibit the growth of mold and other microorganisms. This compound is recognized as safe by the World Health Organization and the Food and Agriculture Organization, and it is listed as E282 in the Codex Alimentarius .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium propionate is typically prepared by reacting propionic acid with calcium hydroxide or calcium carbonate. The reaction between these compounds produces calcium propionate and water . The general reaction is as follows: [ \text{2CH}_3\text{CH}_2\text{COOH} + \text{Ca(OH)}_2 \rightarrow \text{Ca(CH}_3\text{CH}_2\text{COO)}_2 + \text{2H}_2\text{O} ]
Industrial Production Methods
In industrial settings, calcium propionate is produced by neutralizing propionic acid with calcium hydroxide. The process involves dissolving propionic acid in water and then adding calcium hydroxide to the solution. The mixture is stirred until the reaction is complete, and the resulting calcium propionate is filtered, dried, and ground into a fine powder .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium propionate undergoes several types of chemical reactions, including:
Oxidation: Calcium propionate can be oxidized to form calcium carbonate and carbon dioxide.
Reduction: It can be reduced to form propionic acid.
Substitution: It can undergo substitution reactions where the propionate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Requires an oxidizing agent such as potassium permanganate.
Reduction: Requires a reducing agent such as lithium aluminum hydride.
Substitution: Requires specific reagents depending on the desired substitution.
Major Products Formed
Oxidation: Calcium carbonate and carbon dioxide.
Reduction: Propionic acid.
Substitution: Various substituted propionates depending on the reagents used.
Applications De Recherche Scientifique
Calcium propionate has a wide range of scientific research applications, including:
Chemistry
Preservative: Used in food chemistry to extend the shelf life of baked goods by inhibiting mold growth.
Catalyst: Acts as a catalyst in certain chemical reactions.
Biology
Antimicrobial Agent: Used in microbiology to study its effects on bacterial and fungal growth.
Medicine
Treatment of Skin Diseases: Used in dermatology to treat skin conditions caused by parasitic fungi.
Industry
Mécanisme D'action
Calcium propionate exerts its effects by interfering with the ability of microorganisms, such as molds and bacteria, to reproduce. It disrupts their metabolic processes, making it difficult for them to grow and reproduce . The compound is metabolized to propionyl coenzyme A, which enters the citric acid cycle and is further metabolized to produce energy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium Propionate: Another salt of propionic acid, used similarly as a preservative.
Potassium Sorbate: A potassium salt used as a preservative in food and beverages.
Sodium Benzoate: A sodium salt used as a preservative in acidic foods and beverages.
Uniqueness
Calcium propionate is unique in that it does not require an acidic environment to be effective, unlike sodium benzoate. It also provides nutritional value as a source of calcium, which is beneficial for both humans and animals .
Propriétés
Formule moléculaire |
C6H10CaO4 |
|---|---|
Poids moléculaire |
186.22 g/mol |
InChI |
InChI=1S/C3H5O2.C3H6O2.Ca/c1-2-3-4-5-3;1-2-3(4)5;/h2H2,1H3;2H2,1H3,(H,4,5);/q-1;;+2/p-1 |
Clé InChI |
ABBCPQPXTRPFNZ-UHFFFAOYSA-M |
SMILES canonique |
CC[C-]1OO1.CCC(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



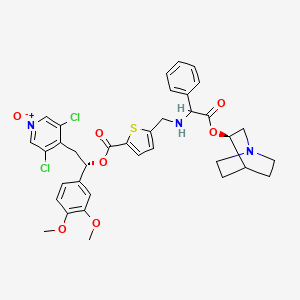
![(2S,3S,4S,5R,6S)-6-[4-[[2-[[(1S,2R)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-1-phenylpropoxy]carbonyl-methylamino]ethyl-methylcarbamoyl]oxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12383503.png)
![2-((1S,3R)-9-Hydroxy-1-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-3-yl)acetamide](/img/structure/B12383504.png)

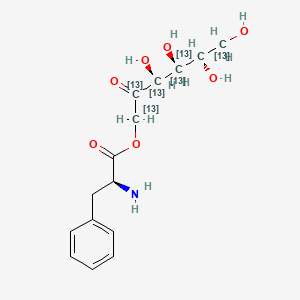
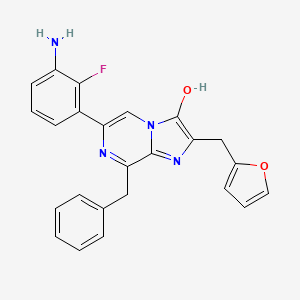
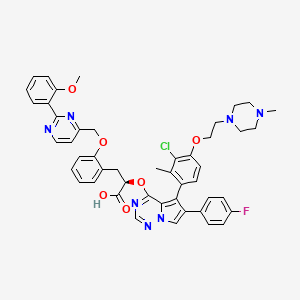
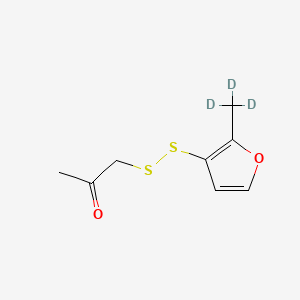

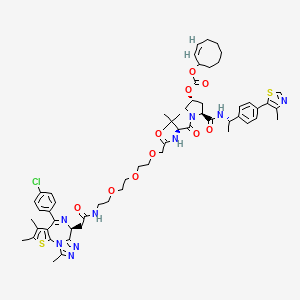
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12383549.png)
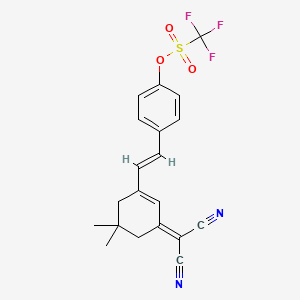
![(2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid](/img/structure/B12383565.png)
